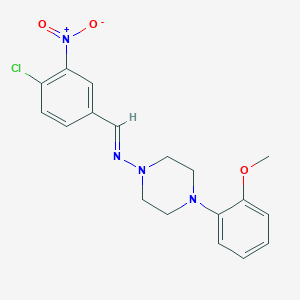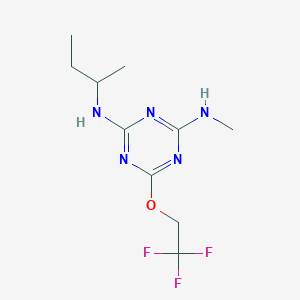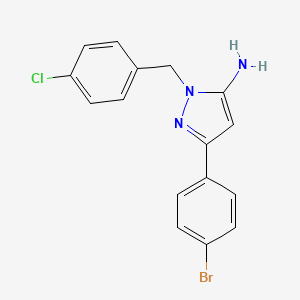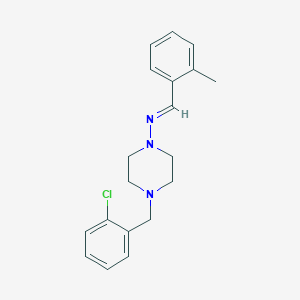
N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
説明
N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as CNB-001, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to possess neuroprotective properties and has been investigated for its potential use in treating various neurological disorders.
作用機序
The exact mechanism of action of N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to act through multiple pathways. N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. Additionally, N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to inhibit the activation of microglia and astrocytes, which play a role in neuroinflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has also been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which play a role in neuronal survival and differentiation.
実験室実験の利点と制限
One of the advantages of N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is its potential toxicity, which needs to be further investigated.
将来の方向性
There are several future directions for the investigation of N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One potential direction is the investigation of N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in clinical trials for the treatment of various neurological disorders. Additionally, further studies are needed to investigate the potential toxicity of N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine and to identify any potential drug interactions. Finally, the development of more efficient and cost-effective synthesis methods for N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine could facilitate its use in research and clinical applications.
In conclusion, N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. Further investigation is needed to fully understand its mechanism of action and potential toxicity, but its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of various neurological disorders.
科学的研究の応用
N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been investigated for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, N-(4-chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to possess neuroprotective properties, including the ability to reduce oxidative stress, inflammation, and apoptosis.
特性
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-26-18-5-3-2-4-16(18)21-8-10-22(11-9-21)20-13-14-6-7-15(19)17(12-14)23(24)25/h2-7,12-13H,8-11H2,1H3/b20-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDICYFOXVGFINZ-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417462 | |
| Record name | (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine | |
CAS RN |
6078-57-5 | |
| Record name | (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3911678.png)
![4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate](/img/structure/B3911680.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3911683.png)
![N-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3911688.png)


![(4-isopropoxyphenyl){methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}acetic acid](/img/structure/B3911703.png)


![2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B3911733.png)


![N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3911758.png)
![N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3911761.png)